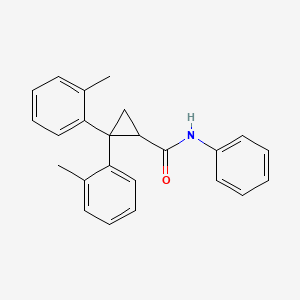
2,2-bis(2-methylphenyl)-N-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylmagnesium bromide with cyclopropanecarboxylic acid chloride, followed by the addition of aniline to form the desired amide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The phenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-allyl-4-cyanatophenyl)propane: Similar in structure but contains cyanate groups.
Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II): Contains a nickel center and triphenylphosphine ligands.
Uniqueness
2,2-BIS(2-METHYLPHENYL)-N-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This feature distinguishes it from other similar compounds and contributes to its diverse applications in various scientific fields.
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2,2-bis(2-methylphenyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H23NO/c1-17-10-6-8-14-20(17)24(21-15-9-7-11-18(21)2)16-22(24)23(26)25-19-12-4-3-5-13-19/h3-15,22H,16H2,1-2H3,(H,25,26) |
InChI Key |
PLDYEOXFLVBGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


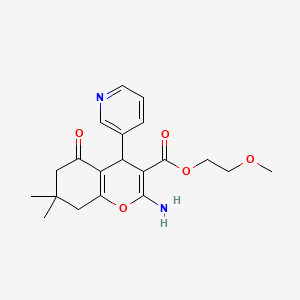
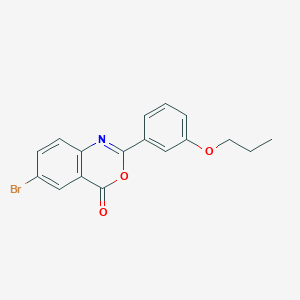
![ethyl 3,3,3-trifluoro-2-(propanoylamino)-N-[3-(trifluoromethyl)quinoxalin-2-yl]alaninate](/img/structure/B11101527.png)
![4-ethoxy-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11101532.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate](/img/structure/B11101538.png)
![1-(4-Bromophenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11101541.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11101543.png)
![N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline](/img/structure/B11101558.png)
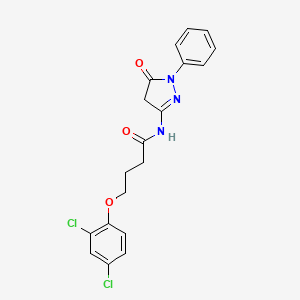
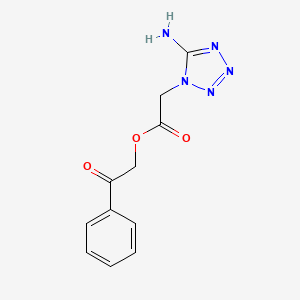
![6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11101570.png)
![2-ethoxy-6-[(E)-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11101574.png)
![N-(2-hydroxyethyl)-2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetamide](/img/structure/B11101584.png)

